Methods and Technical Details
Eritoran is synthesized through a multi-step process that involves the assembly of its complex lipid structure. The synthesis typically requires precise control over various parameters such as temperature and pH, along with specific catalysts to ensure the correct stereochemistry of the final product. The synthetic route includes:
The industrial production often utilizes automated reactors for consistency and scalability.
Structure and Data
Eritoran has a complex molecular structure characterized by its chemical formula and a molar mass of approximately 1313.68 g/mol. The structure features multiple functional groups including hydroxyl and phosphate groups, contributing to its reactivity and biological activity.
Reactions and Technical Details
Eritoran primarily undergoes substitution reactions due to its reactive functional groups. Key types of reactions include:
The major products from these reactions include various ester and amide derivatives that can be further modified for specific applications .
Eritoran functions primarily as a Toll-like receptor 4 antagonist. By binding to the TLR4/myeloid differentiation factor 2 complex on immune cells, it prevents lipopolysaccharides from activating TLR4, thereby inhibiting downstream signaling pathways responsible for pro-inflammatory cytokine production.
Eritoran exhibits several notable physical and chemical properties:
These properties contribute to its potential effectiveness in therapeutic applications.
Eritoran has been investigated primarily for its potential use in treating severe sepsis by modulating immune responses. While it showed promise in preclinical studies and early-phase clinical trials, including a Phase II trial that suggested possible survival benefits in specific subgroups, it ultimately failed to demonstrate efficacy in larger Phase III trials . Additionally, research continues into its applications for other TLR4-mediated conditions such as chronic liver disease and inflammatory responses associated with various infections .
Eritoran (E5564) is a synthetic lipid A mimetic derived from Rhodobacter sphaeroides LPS, featuring a diglucosamine backbone with four acyl chains (two C18 and two C10) and two phosphate groups at positions 1 and 4' [2] [4]. It functions as a competitive antagonist of Toll-like Receptor 4 (TLR4)/Myeloid Differentiation factor-2 (MD-2) signaling by structurally mimicking endotoxic lipid A while lacking agonistic properties. The TLR4/MD-2 complex is the primary receptor system for Gram-negative bacterial lipopolysaccharide (LPS), and Eritoran's antagonism hinges on its precise molecular interactions within this complex.
Eritoran binds the hydrophobic pocket of MD-2 with high affinity, occupying ~90% of the cavity volume [1] [6]. Unlike hexaacylated lipid A agonists (e.g., E. coli LPS), which partially embed five acyl chains in MD-2 and expose a sixth chain, Eritoran's four acyl chains are fully sequestered within the pocket [4] [8]. This complete occupation sterically hinders LPS binding by:
Table 1: Comparative Binding Characteristics of Eritoran vs. Lipid A Agonists
Feature | Eritoran | E. coli Lipid A |
---|---|---|
Acyl Chains | 4 (C18/C10) | 6 (C12-C14) |
MD-2 Pocket Occupancy | ~90% | ~75% |
Exposed Acyl Chain | None | 1 (position 2) |
Binding Affinity (Kd) | Low nM range | Low nM range |
Agonist Displacement | Complete | N/A |
TLR4 activation requires dimerization of two TLR4/MD-2 complexes bridged by LPS, forming an "m-shaped" heterotetramer [1] [3]. Eritoran binding disrupts this process through:
Table 2: Structural Impact of Eritoran on TLR4/MD-2 Complex
Conformational Element | Eritoran-Bound State | Agonist-Bound State |
---|---|---|
MD-2 βG-βH Loop | "Open" (Phe126 solvent-exposed) | "Closed" (Phe126 buried) |
Glucosamine Backbone | P-4′ faces dimer interface | P-1 faces dimer interface |
TLR4* Contact Surface | No hydrophobic interactions | Acyl chain-TLR4* hydrophobic |
Complex Stoichiometry | 1:1 (TLR4:MD-2) | 2:2 ([TLR4/MD-2]₂) |
Eritoran's phosphate groups are critical for high-affinity binding yet prevent productive receptor dimerization:
Table 3: Key Ionic Interactions of Eritoran Phosphates
Phosphate Position | Interacting Residues (MD-2) | Interacting Residues (TLR4*) | Functional Outcome |
---|---|---|---|
1-phosphate | Lys122, Lys128 | None | Anchors Eritoran to primary TLR4 |
4′-phosphate | Lys125, Arg90 | None | Stabilizes MD-2 binding; no dimer contacts |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: